ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate
Overview
Description
Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate is a heterocyclic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include heating under reflux with a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen based on their efficiency and cost-effectiveness for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted thienopyrazoles, depending on the reagents and conditions used .
Scientific Research Applications
Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]pyrazol-3-amine: Similar in structure but with different substituents, leading to variations in biological activity.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar applications but distinct structural features.
Uniqueness
Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and biological properties, supported by data tables and case studies.
Structure and Properties
This compound possesses a unique thieno[3,4-c]pyrazole framework characterized by the following:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 227.28 g/mol
- IUPAC Name : Ethyl 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate
The presence of an amino group at the 3-position and an ethyl acetate moiety enhances its solubility and biological activity compared to other compounds in this class .
Synthesis Methods
Several methods have been reported for synthesizing this compound. Common approaches include:
- Condensation Reactions : Combining thieno[3,4-c]pyrazole derivatives with ethyl acetate under acidic conditions.
- One-Pot Synthesis : Utilizing multi-component reactions to streamline the process and improve yield .
Biological Activity
This compound exhibits a range of biological activities:
- Antitumor Activity : The compound has shown promising results against various cancer cell lines. In vitro studies indicate significant cytotoxic effects, particularly against human tumor cells .
- Anti-inflammatory Effects : It has been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : The compound demonstrates activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Comparative Biological Activity Table
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Antitumor, Anti-inflammatory, Antimicrobial | Heterocyclic structure with amino group |
5-(substituted phenyl)-thieno[3,4-c]pyrazoles | Antimicrobial | Varies in substituent patterns |
1-(substituted phenyl)-thiazoles | Antibacterial | Different heterocyclic framework |
Case Studies
- Cytotoxicity Against Cancer Cells : In a study evaluating the cytotoxic effects of various thieno[3,4-c]pyrazole derivatives, this compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 45 µM against the HT29 colorectal cancer cell line. This activity was comparable to standard chemotherapeutic agents like cisplatin .
- Anti-inflammatory Mechanism : Research demonstrated that the compound inhibited lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophages by modulating signaling pathways involved in inflammation .
Properties
IUPAC Name |
ethyl 2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-2-14-8(13)3-12-9(10)6-4-15-5-7(6)11-12/h2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBCOINVIMRHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C2CSCC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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